molecular formula C23H18N2O B14536113 Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- CAS No. 61939-27-3

Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-

Cat. No.: B14536113
CAS No.: 61939-27-3
M. Wt: 338.4 g/mol
InChI Key: DLRKVDYQSFEKCG-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- is a heterocyclic compound that features a fused indole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- typically involves the reaction of indoles with aldehydes under acid catalysis conditions. For example, aromatic aldehydes react with amides of 1-methylindole-2-carboxylic acid to give 1-aryl-4-methyldihydropyrrolo[3,4-b]indol-3-ones . The intermediate compounds are then subjected to cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloindoles and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl- is unique due to its specific substitution pattern and the presence of both methyl and diphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61939-27-3

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

4-methyl-1,2-diphenyl-1H-pyrrolo[3,4-b]indol-3-one

InChI

InChI=1S/C23H18N2O/c1-24-19-15-9-8-14-18(19)20-21(16-10-4-2-5-11-16)25(23(26)22(20)24)17-12-6-3-7-13-17/h2-15,21H,1H3

InChI Key

DLRKVDYQSFEKCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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